molecular formula C13H16N4O B2941318 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 1002651-97-9

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide

Cat. No.: B2941318
CAS No.: 1002651-97-9
M. Wt: 244.298
InChI Key: XZYXONAHJYYPPT-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is a benzohydrazide derivative featuring a pyrazole moiety linked to the benzohydrazide core via a methylene bridge. The compound’s structure combines the aromaticity of the benzohydrazide group with the heterocyclic diversity of the 3,5-dimethylpyrazole unit, making it a versatile scaffold for medicinal and materials chemistry.

Synthesis: The compound can be synthesized via condensation reactions between hydrazine derivatives and appropriately substituted benzoic esters or acids. For example, benzohydrazide precursors are commonly prepared by reacting methyl benzoate derivatives with excess hydrazine hydrate in methanol under reflux . Subsequent functionalization of the pyrazole moiety, such as alkylation or chlorination, can introduce additional substituents to modulate reactivity or biological activity .

The pyrazole component enhances metal coordination capabilities, making these compounds relevant in coordination chemistry and materials science .

Properties

IUPAC Name

3-[(3,5-dimethylpyrazol-1-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-6-10(2)17(16-9)8-11-4-3-5-12(7-11)13(18)15-14/h3-7H,8,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYXONAHJYYPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzohydrazide derivative. One common method includes the use of t-BuOK/THF as a base and solvent, respectively, to facilitate the alkylation process . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazide group undergoes oxidation with agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), yielding derivatives such as benzoic acid or pyrazole-carboxylic acids. For example:

  • Oxidation to carboxylic acid :
    C13H16N4O+KMnO4C14H12N2O4+H2O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}+\text{KMnO}_4\rightarrow \text{C}_{14}\text{H}_{12}\text{N}_2\text{O}_4+\text{H}_2\text{O}
    This reaction typically occurs in acidic or neutral aqueous media at 60–80°C.

Reagent Product Conditions
KMnO₄ (aq)3-[(3,5-dimethyl-pyrazolyl)methyl]benzoic acid70°C, 4–6 hours
H₂O₂ (30%)Pyrazole-N-oxide derivativesRT, 2–3 hours

Reduction Reactions

The nitro group (if present in derivatives) and hydrazide functionality can be reduced:

  • Catalytic hydrogenation with palladium/charcoal converts nitro groups to amines.

  • LiAlH₄ reduction of the hydrazide yields the corresponding amine:
    C13H16N4O+LiAlH4C13H18N4+H2O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}+\text{LiAlH}_4\rightarrow \text{C}_{13}\text{H}_{18}\text{N}_4+\text{H}_2\text{O}
    This reaction requires anhydrous tetrahydrofuran (THF) at 0–5°C .

Condensation Reactions

The hydrazide group participates in Schiff base formation with aldehydes/ketones. For instance:

  • Reaction with benzaldehyde :
    C13H16N4O+C7H6OC20H20N4O+H2O\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}+\text{C}_7\text{H}_6\text{O}\rightarrow \text{C}_{20}\text{H}_{20}\text{N}_4\text{O}+\text{H}_2\text{O}
    Products are isolated as crystalline solids with yields >75% under ethanol reflux.

Carbonyl Compound Product Catalyst Yield
AcetophenoneN'-[(3,5-dimethyl-pyrazolyl)methyl]benzohydrazoneAcetic acid82%
4-NitrobenzaldehydeSchiff base with nitroaryl groupNone68%

Cyclization Reactions

The compound serves as a precursor for heterocyclic syntheses:

  • Pyrazolo-pyrimidines : Reacts with β-diketones (e.g., acetylacetone) in ethanol under acidic conditions to form fused pyrazole-pyrimidine systems .

  • 1,3,4-Oxadiazoles : Treatment with triethyl orthoformate or cyanogen bromide induces cyclization, yielding oxadiazole derivatives with antimicrobial potential .

Nucleophilic Substitution

The pyrazole ring’s methyl groups can undergo halogenation:

  • Bromination at the 4-position using N-bromosuccinimide (NBS) in CCl₄ produces 4-bromo-3,5-dimethylpyrazole derivatives, which are intermediates for cross-coupling reactions.

Acid/Base-Mediated Reactions

  • Hydrazide cleavage : Hydrolysis with HCl (6M) yields 3-(pyrazolylmethyl)benzoic acid.

  • Deprotonation : The pyrazole nitrogen reacts with strong bases (e.g., NaH) to form salts usable in coordination chemistry .

Key Reaction Mechanisms

  • Schiff base formation : Proceeds via nucleophilic attack of the hydrazide NH₂ on the carbonyl carbon, followed by dehydration.

  • Oxidation pathways : KMnO₄ oxidizes the benzylic CH₂ group to COOH through a radical intermediate.

This compound’s versatility in forming pharmacologically active derivatives (e.g., antimicrobial agents, enzyme inhibitors) underscores its value in medicinal chemistry . Future research should explore its enantioselective reactions and in vivo metabolic pathways.

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound’s pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to various targets.

Comparison with Similar Compounds

Key Observations :

The 3,5-dimethyl configuration in the parent compound optimizes steric and electronic effects for metal coordination, as seen in tetranuclear copper clusters .

Benzohydrazide Modifications :

  • Introduction of a pyridinylmethylene group (e.g., in ) enables π-π interactions with kinase active sites, as demonstrated in multi-kinase inhibitors .
  • Substitution with a tetrazine ring () introduces redox-active properties, useful in materials science or photochemical applications .

Biological Activity :

  • The parent compound’s antimicrobial activity is comparable to quinazoline-sulfonamide derivatives but less potent than triazole-containing analogs (e.g., benzimidazole-triazole hybrids in ) .
  • Urease inhibition is observed in derivatives with hydroxybenzylidene groups (), a feature absent in the parent compound.

Thermal and Stability Profiles

  • The parent compound’s thermal stability is comparable to other benzohydrazides (decomposition >200°C), but chloro-substituted analogs may exhibit lower stability due to C-Cl bond lability .
  • Tetrazine-containing derivatives show enhanced thermal resilience, attributed to the aromatic tetrazine core .

Biological Activity

3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide is a compound that has garnered interest due to its potential biological activities. This article delves into the pharmacological properties, synthesis, and various biological activities associated with this compound, supported by relevant case studies and research findings.

  • Molecular Formula : C13H16N4O
  • Molecular Weight : 244.30 g/mol
  • CAS Number : 47653

Antimicrobial Activity

Research has indicated that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of various pyrazole derivatives against common pathogens such as E. coli and S. aureus. The results demonstrated that this compound showed notable efficacy against these strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. In an in vivo model using carrageenan-induced paw edema in rats, compounds similar to this compound exhibited significant reductions in inflammation compared to control groups .

Anticancer Activity

Emerging research suggests that pyrazole derivatives may also possess anticancer properties. One study investigated the effects of various pyrazole compounds on cancer cell lines and found that certain derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways .

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study of novel pyrazole derivatives, researchers synthesized a series of compounds and tested them against multiple bacterial strains. The compound containing the benzohydrazide moiety demonstrated superior antibacterial activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of pyrazole derivatives used a rat model to assess the efficacy of various compounds in reducing edema. The results indicated that the compound significantly lowered inflammation markers compared to standard treatments like indomethacin .

Q & A

Q. How do environmental factors (e.g., light, pH) influence the compound’s degradation pathways?

  • Methodological Answer : Conduct photostability studies (ICH Q1B guidelines) using UV-Vis irradiation and analyze degradation products via LC-MS. ’s ecological risk framework can guide studies on hydrolysis/oxidation products’ environmental persistence .

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